Ethyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzyl group, and an imidazolidinone ring, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-fluorobenzylamine, which is then reacted with other reagents to form the desired product. The reaction conditions often involve the use of solvents such as ethylene glycol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate include:
- 4-Ethyl-1-(3-fluorophenyl)cyclohexanol
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of the fluorophenyl and methoxybenzyl groups, along with the imidazolidinone ring, provides a distinct chemical profile that can be leveraged for specific scientific and industrial purposes.
Properties
Molecular Formula |
C28H26FN3O6 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-fluorophenyl)-3-[(3-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H26FN3O6/c1-3-38-27(35)19-7-11-21(12-8-19)30-25(33)16-24-26(34)32(22-13-9-20(29)10-14-22)28(36)31(24)17-18-5-4-6-23(15-18)37-2/h4-15,24H,3,16-17H2,1-2H3,(H,30,33) |
InChI Key |
VLXNXYITBCSQEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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